molecular formula C13H17ClN2O2 B2546868 ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride CAS No. 53590-32-2

ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride

Cat. No.: B2546868
CAS No.: 53590-32-2
M. Wt: 268.74
InChI Key: IFEACTYGIRVSQK-UHFFFAOYSA-N
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Description

Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

The synthesis of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride typically involves several steps. One common method includes the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl indole-2-carboxylate. This intermediate is then reacted with 2-aminoethylamine to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride has been widely studied for its applications in various scientific fields:

Mechanism of Action

The mechanism of action of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, similar to other indole derivatives. This binding can modulate neurotransmitter release and influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride can be compared with other indole derivatives such as tryptamine and serotonin. While all these compounds share a common indole structure, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Similar Compounds

    Tryptamine: A naturally occurring compound that serves as a precursor to various neurotransmitters.

    Serotonin: A neurotransmitter that plays a key role in regulating mood, sleep, and other physiological functions.

    Indole-3-acetic acid: A plant hormone involved in growth and development.

Properties

IUPAC Name

ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h3-6,15H,2,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEACTYGIRVSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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